molecular formula C21H18BrN3O3S2 B2949856 5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2319923-55-0

5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2949856
CAS No.: 2319923-55-0
M. Wt: 504.42
InChI Key: AKROSWDOSGUNMT-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-b]pyridine core fused with a substituted benzenesulfonamide moiety. Its structural complexity underscores its role in modulating enzymatic interactions, particularly in oncology and metabolic disorders .

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3S2/c1-3-28-18-9-7-15(22)12-19(18)30(26,27)25-16-8-6-14(11-13(16)2)20-24-17-5-4-10-23-21(17)29-20/h4-12,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKROSWDOSGUNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that incorporates a thiazolo[5,4-b]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition.

Chemical Structure and Properties

The compound's molecular formula is C20H16BrN3O3SC_{20}H_{16}BrN_{3}O_{3}S, with a molecular weight of 429.33 g/mol. It features a bromine atom, an ethoxy group, and a sulfonamide functional group, contributing to its reactivity and biological profile.

Research indicates that compounds containing the thiazolo[5,4-b]pyridine scaffold exhibit significant inhibitory activity against various kinases, particularly c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs). The thiazolo[5,4-b]pyridine derivatives have demonstrated the ability to overcome imatinib resistance in GIST cells by switching off activated c-KIT to its inactive state, thus inhibiting cell proliferation and survival.

Inhibition of c-KIT

A recent study synthesized several thiazolo[5,4-b]pyridine derivatives and assessed their activity against c-KIT. Notably, one derivative exhibited an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, which is significantly more potent than imatinib. This suggests that modifications in the thiazolo[5,4-b]pyridine structure can enhance selectivity and efficacy against resistant forms of c-KIT .

Structure-Activity Relationship (SAR)

The SAR studies revealed that specific substitutions on the thiazolo[5,4-b]pyridine scaffold could lead to enhanced biological activity. For instance:

  • Substituent Variations : The introduction of different functional groups at specific positions on the thiazole ring affected the binding affinity and inhibitory potency against c-KIT.
  • Binding Modes : Molecular docking studies indicated distinct binding interactions depending on the target kinase, highlighting the importance of structural modifications in optimizing therapeutic effects .
CompoundIC50 (μM)Activity Description
6r4.77High activity against c-KIT V560G/D816V
Imatinib>10Low activity against resistant mutants

Pharmacological Applications

The biological activity of this compound extends beyond kinase inhibition:

  • Antitumor Activity : It has shown promise in suppressing migration and invasion in GIST-T1 cells.
  • Potential for Drug Development : The compound's unique structural features make it a candidate for further development as a targeted therapy for cancers associated with c-KIT mutations.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Thiazolo[5,4-b]pyridine Derivatives

Compound Name Key Structural Features Biological Activity (IC₅₀) Target Reference
5-Bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Bromo (electron-withdrawing), ethoxy (electron-donating), 4-phenyl substitution Not reported Hypothesized PI3Kα/c-KIT
4-Chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863500-70-3) Chloro (electron-withdrawing), 5-phenyl substitution Not reported
Compound 19b: 2-Chloro-4-fluorophenyl sulfonamide derivative Dual chloro/fluoro substituents on aryl sulfonamide 4.6 nM PI3Kα
Compound 19c: 5-Chlorothiophene-2-sulfonamide Thiophene sulfonamide with chloro substituent 8.0 nM PI3Kα
N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863595-16-8) Thiophene sulfonamide, 3-phenyl substitution Not reported
(R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Imidazo-thiazolo-pyridine hybrid, methylsulfonyl group Not reported Kinase

Key Observations :

  • Electron-Withdrawing Groups : Bromo and chloro substituents enhance binding to targets like PI3Kα by strengthening interactions with Lys802 .
  • Substitution Position : The 4-phenyl substitution in the target compound may improve steric compatibility with kinase active sites compared to 3- or 5-substituted analogues .
  • Sulfonamide Variations : Thiophene sulfonamide (CAS 863595-16-8) reduces steric bulk but may compromise charge interactions compared to aryl sulfonamides .

Enzymatic Activity and Structure-Activity Relationships (SAR)

  • PI3Kα Inhibition: Electron-deficient aryl sulfonamides (e.g., 19b, IC₅₀ = 4.6 nM) exhibit superior potency due to strong hydrogen bonding with Lys802.
  • c-KIT Inhibition : Thiazolo[5,4-b]pyridine derivatives with bromo substituents (e.g., intermediates in ) show enhanced kinase selectivity, suggesting the target compound may share this profile .
  • Morpholine/Piperidine Analogues : Derivatives with cyclic amines (e.g., ) demonstrate improved solubility, whereas the target’s ethoxy group may balance lipophilicity and metabolic stability .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : Estimated ~450–470 g/mol (based on analogues in ).
  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methoxy, suggesting favorable pharmacokinetics .

Q & A

Q. Notes

  • Key references prioritize crystallographic and synthetic methodologies from peer-reviewed studies .
  • Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on reproducibility and optimization.

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